molecular formula C6H5Cl2NO B1274150 3-Amino-2,4-dichlorophenol CAS No. 61693-42-3

3-Amino-2,4-dichlorophenol

Cat. No. B1274150
CAS RN: 61693-42-3
M. Wt: 178.01 g/mol
InChI Key: SYRZWFBWUASJJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated aromatic compounds is described in the papers. For instance, the synthesis of 4-chloro-2-nitrophenol, a compound with a similar chlorination pattern to 3-amino-2,4-dichlorophenol, is achieved by hydrolyzing 2,5-dichloronitrobenzene followed by catalytic reduction with hydrazine hydrate in the presence of a catalyst to obtain 2-amino-4-chlorophenol with high purity and yield . This method could potentially be adapted for the synthesis of 3-amino-2,4-dichlorophenol by starting with an appropriately dichlorinated nitrobenzene derivative.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be complex, as indicated by the study of diastereomeric chlorophenyl-valeric acids and their ring closure products. The paper presents the X-ray structure analysis of a related compound, which could provide insights into the structural aspects of chlorinated aromatic compounds like 3-amino-2,4-dichlorophenol . Additionally, the study of chlorophenyl-substituted dihydroquinazolinones reveals the presence of various weak interactions in the crystal structures of these compounds, which could also be relevant to the molecular structure of 3-amino-2,4-dichlorophenol .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-amino-2,4-dichlorophenol, but they do provide information on the reactivity of similar compounds. For example, the synthesis of perfunctionalized 3-amino-4-nitrothiophenes involves a cyclization reaction of chlorinated butadienyl thiolates, which suggests that chlorinated amino compounds can participate in cyclization reactions under certain conditions . This could be relevant when considering the reactivity of 3-amino-2,4-dichlorophenol in similar contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-amino-2,4-dichlorophenol are not directly reported in the papers, the properties of related compounds can provide some insights. The strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds observed in the crystal packing of chlorophenyl-substituted dihydroquinazolinones indicate that 3-amino-2,4-dichlorophenol may also exhibit strong intermolecular interactions due to the presence of amino and chloro groups . The synthesis of 2-amino-4-chlorophenol with high purity and yield suggests that the compound is stable under certain conditions, which may also be true for 3-amino-2,4-dichlorophenol .

Scientific Research Applications

Enzyme Interaction and Characterization

3-Amino-2,4-dichlorophenol (3A24DCP) plays a crucial role in the study of enzymes such as 2,4-dichlorophenol hydroxylases. These enzymes, studied in various bacteria, are involved in the hydroxylation of 2,4-dichlorophenol, converting it to other compounds like 3,5-dichlorocatechol (Makdessi & Lechner, 1997). This is significant in understanding bacterial degradation pathways and potential bioremediation applications.

Environmental Impact and Remediation

3A24DCP is associated with environmental studies, particularly its impact on aquatic environments. Research has shown that compounds like 2,4-dichlorophenol exhibit moderate to high toxicity to aquatic life and fish, with varying persistence and bioaccumulation potential depending on environmental conditions (Krijgsheld & Gen, 1986). Studies also explore the removal of similar chlorophenols from contaminated environments using methods like heterogeneous ZVI/EDTA/Air Fenton-like systems (Zhou et al., 2014).

Biosensing and Analytical Applications

Research has demonstrated the potential of using myoglobin as a biosensor for detecting 3A24DCP. Studies show that myoglobin can interact with 2,4-dichlorophenol, indicating possible applications in environmental monitoring and analytical chemistry (Sun, Wang, & Liu, 2012).

Biodegradation and Biocatalysis

3A24DCP is relevant in studies focusing on biodegradation mechanisms. For instance, enzymes like 2,4-dichlorophenol hydroxylase, derived from various microbial sources, have been characterized for their ability to degrade chlorophenols, highlighting their potential in bioremediation efforts (Beadle & Smith, 1982).

Toxicological Studies

There is significant research into the toxic effects of chlorophenols, including 2,4-dichlorophenol, on various biological systems. These studies are crucial for understanding the potential health risks associated with exposure to these compounds (Valentovic, Ball, Sun, & Rankin, 2002).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dinitrophenol, indicates that it is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

properties

IUPAC Name

3-amino-2,4-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZWFBWUASJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210684
Record name 3-Amino-2,4-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4-dichlorophenol

CAS RN

61693-42-3
Record name 3-Amino-2,4-dichlorophenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,4-dichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,4-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210684
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Record name 3-amino-2,4-dichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.172
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Record name 3-AMINO-2,4-DICHLOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… 3-Amino-2:4-dichlorophenol 4-Amino-3:5-dichlorophenol 2:4-Dichloro-3-nitrophenol 3:5-… Thus, with the exception of 3-amino-2:4-dichlorophenol, all the aminodichlorophenols expected …
Number of citations: 32 www.ncbi.nlm.nih.gov
S Kirchlechner, A Hübner, W Uter - JDDG: Journal der …, 2016 - Wiley Online Library
Background Components of oxidative hair dyes, such as p‐toluylenediamine, are very potent contact sensitizers to which many consumers as well as hairdressers and their clients are …
Number of citations: 28 onlinelibrary.wiley.com
T Platzek - Frontiers in Bioscience-Elite, 2010 - article.imrpress.com
1. Abstract 2. Introduction 3. Genotoxicity and carcinogenicity of arylamines 4. Dermal absorption and skin metabolism 5. Exposure assessment 5.1. Exposure from tobacco smoke and …
Number of citations: 40 article.imrpress.com
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
T Sukakul, P Limphoka… - Thai Journal of …, 2018 - he02.tci-thaijo.org
The era of aging population is approaching. Not only hair color provides insight into well-being, it is nowadays perceived to reflect youthfulness and attractiveness therefore greying hair …
Number of citations: 6 he02.tci-thaijo.org
A Chisvert, P Miralles, A Salvador - Analysis of Cosmetic …, 2017 - books.google.com
Hair dye cosmetic products are those cosmetic products used for colouring hair. These products were initially designed for women to hide grey hair, but they are increasingly being used …
Number of citations: 1 books.google.com
C Lidén, K Yazar, JD Johansen, AT Karlberg… - Contact …, 2016 - Wiley Online Library
The local lymph node assay (LLNA) is used for assessing sensitizing potential in hazard identification and risk assessment for regulatory purposes. Sensitizing potency on the basis of …
Number of citations: 33 onlinelibrary.wiley.com
M Vinken, M Pauwels, G Ates, M Vivier… - Archives of …, 2012 - Springer
Alternative methods, replacing animal testing, are urgently needed in view of the European regulatory changes in the field of cosmetic products and their ingredients. In this context, a …
Number of citations: 47 link.springer.com
TN Williams, MA Kuenemann, GA Van Den Driessche… - repository.lib.ncsu.edu
APPENDIX B Supporting Information for Chapter 3: Toward the Rational Design of Sustainable Hair Dyes Using Cheminformatics Approaches: Step 1. Database Development and …
Number of citations: 2 repository.lib.ncsu.edu
C Zviak, J Milléquant - The Science of Hair Care, 1986 - Informa Health Care
Number of citations: 0

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